3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(4-methylthiazol-2-yl)benzamide
Description
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(4-methylthiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a thiazole ring and a piperazine moiety, which contribute to its diverse chemical properties and reactivity.
Properties
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S2/c1-12-11-26-17(18-12)19-16(23)14-4-3-5-15(10-14)27(24,25)21-8-6-20(7-9-21)13(2)22/h3-5,10-11H,6-9H2,1-2H3,(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTXDYFCTRHGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(4-methylthiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: This step involves the acylation of an appropriate benzene derivative to form the benzamide core.
Thiazole Ring Introduction: The thiazole ring is introduced through a cyclization reaction involving a thioamide and a haloketone.
Piperazine Derivative Attachment: The piperazine moiety is acetylated and then attached to the benzamide core via a sulfonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(4-methylthiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(4-methylthiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(4-methylthiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The thiazole and piperazine moieties play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(4-methylthiazol-2-yl)benzamide: can be compared with other benzamide derivatives, thiazole-containing compounds, and piperazine derivatives.
Benzamide Derivatives: Compounds like N-(4-methylthiazol-2-yl)benzamide.
Thiazole-Containing Compounds: Compounds such as 2-aminothiazole.
Piperazine Derivatives: Compounds like 1-acetylpiperazine.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its solubility and reactivity, while the thiazole and piperazine rings contribute to its potential bioactivity and stability.
Biological Activity
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(4-methylthiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N4O3S, with a molecular weight of approximately 350.39 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities and serves as a pharmacophore in drug design.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit certain enzymes, contributing to its antibacterial properties.
- Antitumor Activity : Preliminary studies suggest that derivatives containing thiazole and piperazine structures exhibit significant antitumor activity by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit antibacterial properties against various strains. For instance, studies have shown effective inhibition against E. coli, S. aureus, and B. subtilis using the agar well diffusion method with a reference drug for comparison.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 3-Acetylpiperazine Derivative | E. coli | 15 |
| 3-Acetylpiperazine Derivative | S. aureus | 18 |
| 3-Acetylpiperazine Derivative | B. subtilis | 12 |
Antitumor Activity
In vitro studies have demonstrated that the compound induces significant cytotoxicity in various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The IC50 values reflect its potency:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 25 |
| MCF7 | 30 |
Case Studies
- Case Study on Antitumor Effects : A study involving the administration of the compound to xenograft models showed a marked reduction in tumor volume compared to controls, suggesting its potential as an effective anticancer agent.
- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of this compound in combination therapies for treating resistant bacterial infections and specific types of cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
